molecular formula C8H8BrN3 B11751322 (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B11751322
M. Wt: 226.07 g/mol
InChI Key: CQCQEKMACPUUNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a methanamine group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of tumor cell proliferation in cancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern and the presence of the methanamine group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C8H8BrN3/c9-6-1-5-2-7(3-10)12-8(5)11-4-6/h1-2,4H,3,10H2,(H,11,12)

InChI Key

CQCQEKMACPUUNY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1Br)CN

Origin of Product

United States

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